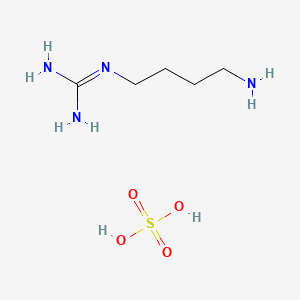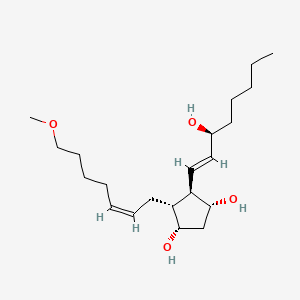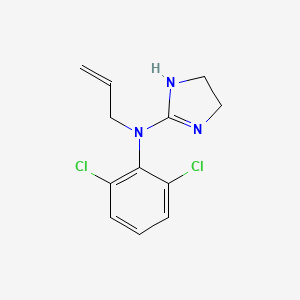
アリニジン
概要
説明
アリニジンは、心拍数を低下させるネガティブクロノトロープとしての役割で知られている化学化合物です。 1970年代と1980年代に開発され、最大チャネルコンダクタンスと電圧閾値を変更することにより、ペースメーカー電流を阻害する能力で知られています 。 アリニジンの化学式はC12H13Cl2N3で、モル質量は270.16 g/molです .
科学的研究の応用
It has been shown to reduce heart rate in patients with angina pectoris and myocardial infarction . Unlike beta-blockers, Alinidine does not interact with adrenergic receptors, making it a unique agent for heart rate control . Additionally, Alinidine has been investigated for its effects on calcium and potassium channels, which contribute to its ability to elongate repolarization after an action potential .
作用機序
アリニジンは、心臓のペースメーカー電流を阻害することによりその効果を発揮します。 これは、最大チャネルコンダクタンスとチャネル活性化に必要な電圧閾値を変更することにより達成されます 。 アリニジンはカルシウムチャネルとカリウムチャネルも遮断し、心拍数と脱分極への全体的な影響に貢献します 。アリニジンの分子標的は、ペースメーカー電流と脱分極プロセスに関与するイオンチャネルです。
生化学分析
Biochemical Properties
Alinidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the pacemaker current by altering the maximal channel conductance and the voltage threshold . Additionally, Alinidine has a blocking effect on calcium channels and potassium channels, which contributes to its bradycardic action . The compound also causes elongation of repolarization after an action potential .
Cellular Effects
Alinidine affects various types of cells and cellular processes. It influences cell function by reducing the heart rate without interacting with beta-adrenergic receptors . This reduction in heart rate is achieved by inhibiting the pacemaker current in the sinoatrial node . Alinidine’s impact on cell signaling pathways includes altering the maximal channel conductance and voltage threshold, which affects the overall cardiac function . It does not significantly affect respiratory function in patients with bronchial hypersensitivity .
Molecular Mechanism
The molecular mechanism of Alinidine involves its action as a sinus node inhibitor. It does not interact with beta-adrenergic receptors but instead inhibits the pacemaker current by altering the maximal channel conductance and voltage threshold . This inhibition leads to a reduction in heart rate and myocardial oxygen consumption . Alinidine also blocks calcium and potassium channels, contributing to its overall effect on cardiac function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Alinidine change over time. Studies have shown that Alinidine is absorbed and metabolized differently in humans and animals. In humans, the drug is excreted via the kidneys within 12 hours, almost entirely in its unchanged form . In dogs, Alinidine is metabolized extensively, with seven different metabolites identified . The stability and degradation of Alinidine in laboratory settings indicate that it has a relatively short half-life in humans but a more prolonged presence in dogs .
Dosage Effects in Animal Models
The effects of Alinidine vary with different dosages in animal models. In a study involving beagle dogs, Alinidine was administered intravenously and orally, showing complete absorption in both cases . The drug’s effects were dose-dependent, with higher doses leading to more significant reductions in heart rate and myocardial oxygen consumption . At high doses, Alinidine can cause adverse effects such as heart failure in some patients .
Metabolic Pathways
Alinidine is involved in several metabolic pathways, including oxidation, hydroxylation, and cleavage of its imidazolin and allylic moieties . These metabolic processes result in the formation of various metabolites, which are excreted primarily through the kidneys in humans and dogs . The metabolic pathways of Alinidine do not produce Clonidine, a predicted metabolite, indicating a unique metabolic profile .
Transport and Distribution
Alinidine is transported and distributed within cells and tissues through various mechanisms. Following oral and intravenous administration, Alinidine is absorbed and distributed in the blood plasma, with maximum levels recorded 45 minutes after oral administration in humans . The drug is then excreted via the kidneys, with a significant portion remaining unchanged . In dogs, Alinidine shows a delayed urinary excretion, indicating differences in transport and distribution between species .
Subcellular Localization
The subcellular localization of Alinidine involves its interaction with specific cellular compartments. Alinidine targets the sinoatrial node in the heart, where it inhibits the pacemaker current . This targeting is crucial for its bradycardic action, as it directly affects the heart’s pacemaker cells . The compound’s localization and activity are influenced by its ability to block calcium and potassium channels, which are essential for cardiac function .
準備方法
アリニジンの合成は、コアイミダゾリン構造の調製から始まるいくつかのステップを伴います。合成経路は通常、次のステップを含みます。
イミダゾリン環の形成: これは、適切なジアミンを適切なアルデヒドまたはケトンと酸性条件下で反応させて、イミダゾリン環を形成することを伴います。
置換反応: 次に、イミダゾリン環は置換反応にかけられ、2,6-ジクロロフェニル基とプロプ-2-エン-1-イル基が導入されます.
化学反応の分析
アリニジンは、次のようなさまざまな化学反応を起こします。
酸化: アリニジンは特定の条件下で酸化され、さまざまな酸化生成物を形成します。
還元: 還元反応は、イミダゾリン環または置換基を変更することができます。
これらの反応で使用される一般的な試薬と条件には、酸化のための過マンガン酸カリウムなどの酸化剤、還元のための水素化リチウムアルミニウムなどの還元剤、置換反応のための求核剤が含まれます。形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。
科学研究への応用
狭心症や心筋梗塞の患者で心拍数を低下させることが示されています 。 アリニジンはベータ遮断薬とは異なり、アドレナリン受容体と相互作用しないため、心拍数制御のユニークな薬剤となっています 。 さらに、アリニジンは、活動電位後の脱分極を延長する能力に貢献するカルシウムチャネルとカリウムチャネルへの影響について調査されてきました .
類似化合物との比較
アリニジンは、クロニジンやチザニジンなどの他のネガティブクロノトロープ剤に似ています。 アリニジンは、アドレナリン受容体と相互作用することなく、ペースメーカー電流を特異的に阻害するという点でユニークです 。 これは、アルファ-2アドレナリン作動薬であるクロニジンや、主に筋弛緩薬として使用されるチザニジンとは異なります .
類似化合物
クロニジン: 高血圧やその他の状態の治療に使用されるアルファ-2アドレナリン作動薬です.
チザニジン: 痙縮の治療に使用される筋弛緩薬です.
アリニジンのユニークな作用機序と心拍数に対する特異的な効果は、研究や潜在的な治療的応用のための貴重な化合物となっています。
特性
IUPAC Name |
N-(2,6-dichlorophenyl)-N-prop-2-enyl-4,5-dihydro-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3/c1-2-8-17(12-15-6-7-16-12)11-9(13)4-3-5-10(11)14/h2-5H,1,6-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTYVEUAQHPPMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=C(C=CC=C1Cl)Cl)C2=NCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022571 | |
| Record name | Alinidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33178-86-8 | |
| Record name | Alinidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33178-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alinidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033178868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alinidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alinidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALINIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7IDJ8DS1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


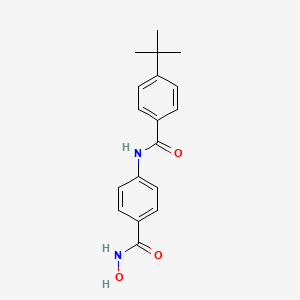
![2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1665618.png)

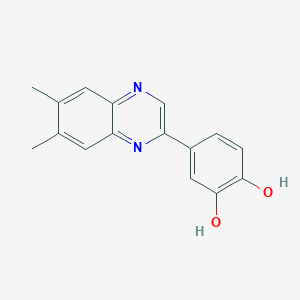
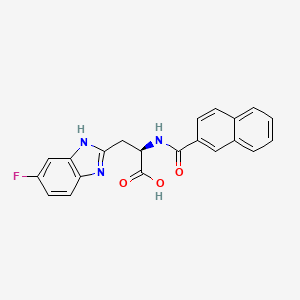
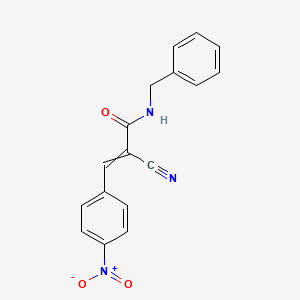
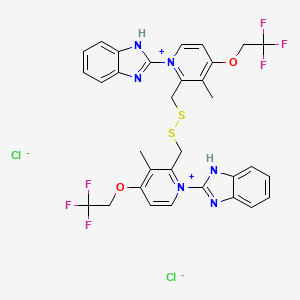
![2-[2-[[[1-(1H-benzimidazol-2-yl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methyldisulfanyl]methyl]-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-1-yl]-1H-benzimidazole](/img/structure/B1665627.png)
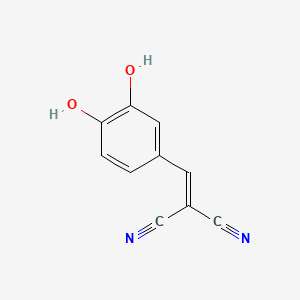
![6-methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene;tetrafluoroborate](/img/structure/B1665631.png)
![6-methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B1665632.png)

